molecular formula C25H23N3O4 B4001964 1-[4-(4-nitrophenyl)piperazin-1-yl]-2-(9H-xanthen-9-yl)ethanone

1-[4-(4-nitrophenyl)piperazin-1-yl]-2-(9H-xanthen-9-yl)ethanone

Cat. No.: B4001964
M. Wt: 429.5 g/mol
InChI Key: NCQSIXYJLIKERR-UHFFFAOYSA-N
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Description

1-[4-(4-nitrophenyl)piperazin-1-yl]-2-(9H-xanthen-9-yl)ethanone is a complex organic compound that features a piperazine ring substituted with a nitrophenyl group and a xanthene moiety

Scientific Research Applications

1-[4-(4-nitrophenyl)piperazin-1-yl]-2-(9H-xanthen-9-yl)ethanone has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-nitrophenyl)piperazin-1-yl]-2-(9H-xanthen-9-yl)ethanone typically involves the reaction of 4-nitrophenylpiperazine with a xanthene derivative under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve a high yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but with enhanced efficiency and scalability. The use of continuous flow reactors and automated systems can improve the production rate and consistency of the compound .

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-nitrophenyl)piperazin-1-yl]-2-(9H-xanthen-9-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-[4-(4-nitrophenyl)piperazin-1-yl]-2-(9H-xanthen-9-yl)ethanone involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to modulation of biological pathways. The xanthene moiety may contribute to the compound’s ability to intercalate with DNA or interact with cellular membranes, thereby influencing cellular functions .

Comparison with Similar Compounds

Similar Compounds

    4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol: Another compound with a nitrophenyl-piperazine structure.

    1-(4-Nitrophenyl)piperazine: A simpler analog with only the nitrophenyl-piperazine moiety.

Uniqueness

1-[4-(4-nitrophenyl)piperazin-1-yl]-2-(9H-xanthen-9-yl)ethanone is unique due to the presence of both the xanthene and nitrophenyl-piperazine groups, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and interactions compared to its simpler analogs.

Properties

IUPAC Name

1-[4-(4-nitrophenyl)piperazin-1-yl]-2-(9H-xanthen-9-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O4/c29-25(27-15-13-26(14-16-27)18-9-11-19(12-10-18)28(30)31)17-22-20-5-1-3-7-23(20)32-24-8-4-2-6-21(22)24/h1-12,22H,13-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCQSIXYJLIKERR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)CC3C4=CC=CC=C4OC5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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